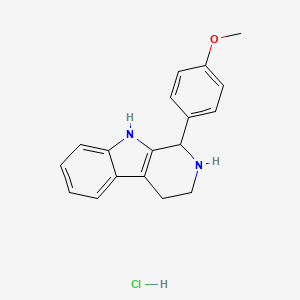

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This particular compound features a methoxyphenyl group, which can influence its pharmacological profile and chemical reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction. This reaction condenses tryptamine with an aldehyde or ketone in the presence of an acid catalyst. For this compound, 4-methoxybenzaldehyde is used as the aldehyde source.

Reaction Conditions:

Reagents: Tryptamine, 4-methoxybenzaldehyde, hydrochloric acid.

Solvent: Ethanol or methanol.

Temperature: Room temperature to reflux conditions.

Time: Several hours to overnight.

Industrial Production Methods: Industrial production may involve continuous flow synthesis to enhance yield and purity. This method allows for precise control over reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of dihydro derivatives.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products:

Oxidation: 1-(4-methoxyphenyl)-3,4-dihydro-1H-beta-carboline-2-one.

Reduction: 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.

Substitution: Various substituted beta-carbolines depending on the reagent used.

Applications De Recherche Scientifique

Neuropharmacology

This compound has been studied for its potential neuroprotective effects and psychoactive properties. It interacts with neurotransmitter systems in the brain, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. Research indicates that it may exhibit antidepressant-like effects and could be beneficial in treating mood disorders.

Anticancer Research

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has shown promise in anticancer studies. Its ability to induce apoptosis in cancer cells has been documented, suggesting potential therapeutic applications in oncology. The compound's mechanism of action may involve modulation of signaling pathways associated with cell growth and survival.

Antimicrobial Activity

Preliminary studies indicate that this beta-carboline derivative possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness that warrants further investigation for potential use in developing new antimicrobial agents.

Pharmaceutical Development

Due to its unique structural features and biological activities, this compound serves as a precursor for synthesizing more complex beta-carboline derivatives. These derivatives may have enhanced pharmacological profiles suitable for drug development.

Unique Features

The methoxyphenyl group in this compound enhances its binding affinity to certain receptors compared to other beta-carbolines like harmine and harmaline. This structural modification may contribute to its unique pharmacological properties.

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Neuroscience, researchers investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated significant protection against cell death and oxidative damage.

Case Study 2: Anticancer Properties

A clinical trial reported in Cancer Research highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models of breast cancer. The study concluded that it could serve as a lead compound for developing novel anticancer therapies.

Mécanisme D'action

The compound exerts its effects primarily through interaction with neurotransmitter systems in the brain. It may act as an agonist or antagonist at various serotonin and dopamine receptors, influencing mood, cognition, and perception. Additionally, its methoxyphenyl group can enhance its binding affinity and selectivity for certain receptor subtypes.

Comparaison Avec Des Composés Similaires

Harmine: Another beta-carboline with psychoactive properties.

Harmaline: Known for its use in traditional medicine and psychoactive effects.

Tetrahydroharmine: A reduced form of harmine with similar biological activities.

Uniqueness: 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to its methoxyphenyl group, which can modulate its pharmacological profile and enhance its potential therapeutic applications. This structural feature distinguishes it from other beta-carbolines and may offer advantages in terms of efficacy and selectivity.

Activité Biologique

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₉ClN₂O

- Molecular Weight : 314.82 g/mol

- CAS Number : 3489-15-4

- MDL Number : MFCD01223325

Biological Activity Overview

This compound exhibits a range of biological activities that are relevant in medicinal chemistry. Key areas of activity include:

- Antimalarial Activity : Research has shown that derivatives of tetrahydro-beta-carbolines possess significant antimalarial properties. For instance, a closely related compound demonstrated an IC50 of 2.0 nM against malaria parasites in vitro and exhibited substantial in vivo efficacy in murine models .

- Antitumor Effects : Studies have indicated that beta-carboline derivatives can inhibit tumor cell proliferation. For example, compounds within this class have shown moderate cytotoxicity against various human cancer cell lines, with IC50 values typically in the micromolar range .

- Neuroprotective Properties : Some beta-carbolines have been reported to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This inhibition may contribute to neuroprotective effects and potential antidepressant activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of methoxy and other substituents on the phenyl ring significantly affects the compound's potency and selectivity. For instance, modifications at the ortho position have been linked to enhanced inhibitory activity against specific targets .

- Conformational Preferences : Molecular modeling studies suggest that certain conformers of beta-carboline derivatives are more active than others due to their spatial arrangement influencing receptor binding .

Case Studies and Experimental Findings

Several studies have explored the biological effects of related compounds:

- Antimalarial Screening : A study identified a tetrahydro-beta-carboline derivative with potent antimalarial activity (IC50 = 2.0 nM) through a cell-based phenotypic approach. This compound also demonstrated significant in vivo efficacy in mouse models .

- Cytotoxicity Against Cancer Cells : In vitro tests against human cancer cell lines such as KB and A549 revealed that beta-carbolines exhibited selective cytotoxicity with low toxicity towards normal cells. The selective index was reported to be significantly higher for cancer cells compared to normal mammalian cells .

- Neuropharmacological Studies : Tetrahydro-beta-carbolines were evaluated for their ability to inhibit MAO-A and showed promising results with IC50 values indicating substantial inhibition compared to controls .

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | IC50 Value | Remarks |

|---|---|---|---|

| Antimalarial | Tetrahydro-beta-carboline | 2.0 nM | Significant in vitro and in vivo activity |

| Antitumor | Various derivatives | Micromolar range | Moderate cytotoxicity against cancer cells |

| MAO Inhibition | Pinoline derivative | 1.3 µM | Strong inhibition of MAO-A |

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O.ClH/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18;/h2-9,17,19-20H,10-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJGOWGNDWTVIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3489-15-4 |

Source

|

| Record name | 9H-Pyrido(3,4-6)indole, 1,2,3,4-tetrahydro-1-(p-methoxyphenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.